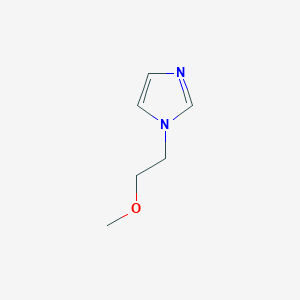

![molecular formula C22H20ClN5O3S B2699800 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1251707-15-9](/img/structure/B2699800.png)

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

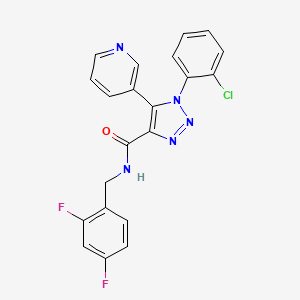

The compound “2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has a molecular formula of C22H20ClN5O3S and an average mass of 469.944 Da .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives, which are structurally similar to the compound , has been reported . The synthesis starts from 2,3-dichloropyrazine and involves cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides, followed by hydrolysis of the intermediate 8-chloro[1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using programs such as SHELXT-2014 and SHELXL-2018/3, which are used to solve the structure and refine the non-hydrogen atoms anisotropically using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives have been described in the literature . These reactions include cyclization, hydrolysis, and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C22H20ClN5O3S, and its average mass, 469.944 Da . Further analysis would require experimental data.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- The compound is part of a broader class of chemicals known for their synthesis versatility. For instance, phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, closely related to the target compound, are synthesized using N-cyanoimidocarbonates and hydrazinobenzoic acids, enabling the creation of diverse derivatives through thionation or chlorination (R. Al-Salahi, 2010).

Biological Activities

- Compounds with similar structural features have shown promising biological activities. For example, some 2-pyrazoline derivatives, including those bearing benzenesulfonamide moieties, have demonstrated significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (S. Y. Hassan, 2013).

Agricultural Applications

- Derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine, which share a structural motif with the target compound, have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications (M. Moran, 2003).

Insecticidal Potential

- The triazolo[4,3-a]pyrazin-2(3H)-yl motif is integral in various heterocyclic compounds with insecticidal properties. For instance, novel compounds synthesized using a related precursor demonstrated insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).

Antioxidant Activity

- Some pyrazole-acetamide derivatives, which are structurally similar to the target compound, have been investigated for their antioxidant properties. This research could offer insights into the potential antioxidant applications of the compound (K. Chkirate et al., 2019).

Synthesis of Derivatives and Potential Applications

- The chemical structure of the target compound offers opportunities for synthesizing a range of derivatives. For example, triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles have been synthesized from related precursors, indicating the potential for creating diverse biologically active compounds (M. Heras et al., 2003).

Eigenschaften

IUPAC Name |

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)32-14-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUIOQJPBYAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

![3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B2699718.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)